molecular formula C9H7N3O4 B3095456 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid CAS No. 126310-27-8

2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid

Cat. No.: B3095456
CAS No.: 126310-27-8
M. Wt: 221.17 g/mol
InChI Key: ZFZJOLSXTGOSGC-BYPYZUCNSA-N
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Description

This compound features a pyrrolo[3,4-b]pyrazine core fused with a cyclic imide (5,7-dioxo groups) and a propanoic acid side chain. Its molecular formula is C₉H₇N₃O₄, with a molecular weight of 237.17 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(5,7-dioxopyrrolo[3,4-b]pyrazin-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-4(9(15)16)12-7(13)5-6(8(12)14)11-3-2-10-5/h2-4H,1H3,(H,15,16)/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZJOLSXTGOSGC-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=NC=CN=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N1C(=O)C2=NC=CN=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101137639
Record name 6H-Pyrrolo[3,4-b]pyrazine-6-acetic acid, 5,7-dihydro-α-methyl-5,7-dioxo-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126310-27-8
Record name 6H-Pyrrolo[3,4-b]pyrazine-6-acetic acid, 5,7-dihydro-α-methyl-5,7-dioxo-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126310-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-Pyrrolo[3,4-b]pyrazine-6-acetic acid, 5,7-dihydro-α-methyl-5,7-dioxo-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid typically involves a multi-step process. One common method includes the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The acetylenes obtained from the first step are reacted with propargylamine to produce N-propargylenaminones.

    Intramolecular cyclization: The final step involves the cyclization of the propargylic derivatives, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the desired pyrrolo[3,4-b]pyrazine structure.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific catalysts and oxidants.

    Reduction: Reduction reactions can be performed under controlled conditions to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound.

Scientific Research Applications

2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyrazine vs. Pyridine Analogues
  • 3-{5,7-Dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propanoic Acid (C₉H₇N₂O₄, MW: 223.17 g/mol) Difference: Pyridine replaces pyrazine in the fused ring system. Impact: Reduced nitrogen count (1 vs. 2 N atoms in pyrazine) decreases electron deficiency, altering reactivity and binding to targets like enzymes or receptors. This analogue shows similar solubility but may exhibit weaker π-π stacking interactions .
  • 4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic Acid (C₁₄H₈N₂O₄, MW: 268.23 g/mol) Difference: A benzoic acid substituent replaces propanoic acid. Impact: Enhanced aromaticity and higher logP (1.20 vs. ~0.5 for propanoic acid) improve membrane permeability but reduce aqueous solubility. The benzoic acid group may target proteins with hydrophobic binding pockets .
Pyrazine Derivatives with Modified Side Chains
  • 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic Acid (C₁₂H₁₃N₃O₄, MW: 279.25 g/mol) Difference: A branched 4-methylpentanoic acid chain replaces propanoic acid. Impact: Increased lipophilicity (logP ~1.5) enhances cellular uptake but may reduce solubility. The (S)-enantiomer (CAS: 126310-30-3) is prioritized in medicinal chemistry for stereospecific interactions .
  • 4-(2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)ethyl)benzenesulfonamide (C₁₆H₁₈N₂O₄S, MW: 333.70 g/mol)
    • Difference : Benzenesulfonamide replaces carboxylic acid.
    • Impact : Sulfonamide’s strong hydrogen-bonding capacity and acidity (pKa ~10) make it suitable for enzyme inhibition (e.g., carbonic anhydrase). IR data (1333, 1179 cm⁻¹ for O=S=O) confirm sulfonyl group presence .

Physicochemical Properties

Compound Core Heterocycle Side Chain Molecular Weight (g/mol) logP Solubility (H₂O) Key Functional Groups
Target Compound Pyrazine Propanoic acid 237.17 ~0.5 Moderate COOH, cyclic imide
3-{5,7-Dioxo...pyridin-6-yl}propanoic Acid Pyridine Propanoic acid 223.17 ~0.3 High COOH, cyclic imide
4-(5,7-Dioxo...benzoic Acid Pyridine Benzoic acid 268.23 1.20 Low COOH, aromatic ring
2-(5,7-Dioxo...4-methylpentanoic Acid Pyrazine 4-Methylpentanoic acid 279.25 ~1.5 Low COOH, branched alkyl
Benzenesulfonamide Derivative Pyrazine Sulfonamide 333.70 ~2.0 Very Low SO₂NH₂, cyclic imide

Biological Activity

The compound 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid , also known by its CAS number 126310-30-3, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC12H13N3O4
Molecular Weight263.25 g/mol
Density1.417 g/cm³ (predicted)
Melting Point155-157 °C
pKa3.15 (predicted)

Structural Characteristics

The compound features a pyrrolo[3,4-b]pyrazine core with two carbonyl groups at positions 5 and 7, contributing to its potential reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that derivatives of pyrrolo compounds exhibit significant antioxidant properties . For instance, studies have shown that related compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Properties

The compound has been evaluated for its lipoxygenase (LOX) inhibitory activity , which is vital in inflammatory pathways. A study demonstrated that modifications in the carboxyl group of similar compounds enhanced their LOX-inhibiting activity, suggesting that structural variations could lead to improved anti-inflammatory effects .

Anticancer Potential

Preliminary investigations into the anticancer properties of pyrrolo derivatives have revealed promising results. The compound's structural analogs have shown inhibition of various cancer cell lines, indicating a potential mechanism for inducing apoptosis in tumor cells .

Case Studies

  • Case Study on LOX Inhibition : A series of esters derived from similar pyrrolo compounds were synthesized and tested for LOX inhibition. These compounds exhibited activities comparable to established anti-inflammatory drugs such as nordihydroguaiaretic acid .
  • Antioxidant Evaluation : In vitro assays demonstrated that certain derivatives could reduce oxidative stress markers in cell cultures, supporting their potential use in therapeutic applications against oxidative damage .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions including:

  • Esterification : To create functional derivatives that enhance solubility and bioavailability.
  • Aminolysis : This method has been utilized to generate amides from acylimidazolides, providing a pathway for further functionalization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid, and what challenges arise in its purification?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrrolo[3,4-b]pyrazine core. Key steps include cyclization of substituted pyrazine precursors and subsequent functionalization with a propanoic acid moiety. For example, analogous compounds (e.g., pyrazolo-pyrimidine derivatives) are synthesized via condensation reactions under reflux with acetic anhydride or via microwave-assisted methods to improve yield .
  • Purification often requires column chromatography (ethyl acetate/hexane gradients) or recrystallization from 2-propanol to isolate the carboxylic acid derivative . Challenges include managing the compound’s solubility and avoiding decomposition during high-temperature steps.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are critical for confirming the pyrrolo[3,4-b]pyrazine core and propanoic acid substituent. For example, analogous compounds show distinct peaks for the NH protons (δ 10–12 ppm) and carbonyl groups (δ 165–175 ppm) .
  • X-ray Crystallography : Used to resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria in the dioxo group). Crystallization in polar solvents like DMSO/water mixtures can yield suitable crystals .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns of the heterocyclic system .

Advanced Research Questions

Q. What strategies are effective in optimizing the biological activity of pyrrolo[3,4-b]pyrazine derivatives, and how do structural modifications impact target binding?

  • Methodological Answer :

  • SAR Studies : Modifying the propanoic acid side chain (e.g., esterification or amidation) can alter solubility and bioavailability. For instance, methyl ester analogs of similar compounds show enhanced cell permeability but require hydrolysis for activation .
  • Enzyme Inhibition Assays : Testing against kinases or dehydrogenases (common targets for pyrazine derivatives) involves competitive binding assays with ATP or NADH analogs. IC50_{50} values are compared across derivatives to identify optimal substituents .
  • Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict interactions with catalytic pockets. The dioxo group often forms hydrogen bonds with conserved lysine or arginine residues in enzymes .

Q. How can researchers resolve contradictions in spectral data or bioactivity results for this compound?

  • Methodological Answer :

  • Data Triangulation : Combine NMR, IR, and X-ray data to confirm tautomeric forms. For example, discrepancies in carbonyl stretching frequencies (IR) may indicate solvent-dependent keto-enol shifts .
  • Bioactivity Replication : Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate results. Inconsistent IC50_{50} values might arise from compound aggregation or off-target effects, requiring dose-response curves with controls like Triton X-100 .
  • Batch Analysis : Compare multiple synthetic batches to rule out impurities. HPLC-MS with C18 columns (acetonitrile/water + 0.1% formic acid) can detect trace byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid

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